molecular formula C₄₂H₆₃F₃N₁₂O₁₆S B1574834 Laminin (925-933)(TFA)

Laminin (925-933)(TFA)

Cat. No. B1574834
M. Wt: 1081.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Laminin (925-933) (TFA) is a peptide derived from residues 925-933 of the Laminin B1 chain that binds to the laminin receptor.

Scientific Research Applications

Interaction with Endothelial Cells and Angiogenesis

  • Laminin peptides, including Lam.B1(925-933), stimulate endothelial cell motility and angiogenesis. However, certain fragments can act as laminin antagonists or agonists depending on the cellular context (Nelson et al., 1995).
  • These peptides interact with specific laminin receptors on endothelial and tumor cells, influencing cell attachment and migration. This is crucial for understanding the mechanisms behind tumor metastasis and angiogenesis (Nelson et al., 1996).

Role in Nerve Tissue Engineering

  • Laminin is significant in nerve cell migration and axonal growth. Studies have explored using laminin-incorporated scaffolds for peripheral nerve tissue regeneration, showing promising results in supporting cell attachment and proliferation (Kijeńska et al., 2014).

Influence on Astrocyte Behavior and Brain Regeneration

  • In the context of brain injury, laminin is induced in astrocytes, suggesting a role in brain regeneration. This induction may be involved in the development of the central nervous system (Liesi et al., 1984).

Impact on Osteogenic Differentiation

  • Laminin-5, a variant of laminin, influences osteogenic differentiation in human mesenchymal stem cells, indicating potential applications in bone tissue engineering (Klees et al., 2004).

General Functions and Structural Diversity

  • Laminins are diverse in structure and function, contributing significantly to cell adhesion, migration, and differentiation. This diversity is reflected in the numerous isoforms and their specific roles in various developmental stages and diseases (Domogatskaya et al., 2012).

Novel Applications in Regenerative Medicine

  • Recent advancements include isolating laminin from human placenta for tissue engineering applications, highlighting the ongoing exploration of laminin in regenerative medicine (Chun et al., 2018).

properties

Molecular Formula

C₄₂H₆₃F₃N₁₂O₁₆S

Molecular Weight

1081.08

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C40H62N12O14S.C2HF3O2/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67;3-2(4,5)1(6)7/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44);(H,6,7)/t20-,23-,24-,25-,26-,27-,28-,32-;/m0./s1

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

sequence

One Letter Code: CDPGYIGSR

Origin of Product

United States

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